3-(Perfluoro-n-octyl)propenoxide

Descripción general

Descripción

3-(Perfluoro-n-octyl)propenoxide is a perfluorinated chemical compound known for its high stability and resistance to degradation. It is highly soluble in both organic and inorganic solvents, making it versatile for various applications in science and technology . The compound has a molecular formula of C11H5F17O and a molecular weight of 476.13 g/mol .

Métodos De Preparación

3-(Perfluoro-n-octyl)propenoxide can be synthesized from perfluorooctyl iodide and allyl alcohol . The reaction typically involves the use of a base to deprotonate the allyl alcohol, followed by the addition of perfluorooctyl iodide to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-(Perfluoro-n-octyl)propenoxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include perfluorinated alcohols, amines, and thiols.

Aplicaciones Científicas De Investigación

Chemistry

3-(Perfluoro-n-octyl)propenoxide is used as a surface-modifying agent in UV-curable systems. It enhances the hydrophobicity of surfaces, making them resistant to water and contaminants. This property is particularly useful in coatings and films where durability and cleanliness are paramount.

Key Findings:

- The addition of this compound to hydrogenated epoxy monomers significantly alters the surface properties of cured films without affecting their bulk characteristics or curing conditions.

- It forms a fluorinated layer on the surface during the curing process, contributing to superhydrophobicity.

Biology

In biological research, this compound has been studied for its developmental toxicity and neurotoxicity. The compound interacts with various biological targets through its epoxide group, which can undergo nucleophilic attacks by amino acids.

Key Findings:

- At low concentrations, it can modulate cell signaling pathways, affecting gene expression and cellular metabolism.

- Its interaction with proteins and enzymes can lead to either inhibition or activation depending on the target molecule.

Medicine

The compound's stability and resistance to degradation make it suitable for medical applications. It is utilized in the development of laboratory products and medical devices that require durable materials.

Key Findings:

- Its antibacterial properties have been noted, suggesting potential applications in coatings for medical devices to prevent infection .

Industry

In industrial applications, this compound is employed in the production of polymers and as a surfactant in membrane technology. Its ability to enhance permeability makes it valuable in various filtration processes.

Key Findings:

- The compound improves mechanical robustness and anti-corrosion properties in nanocomposites used in industrial settings .

- It has been integrated into polymerization processes involving olefins, enhancing the properties of the resulting materials .

Surface Modification in Coatings

A study demonstrated that incorporating this compound into UV-curable coatings resulted in surfaces that exhibited significant water repellency while maintaining mechanical integrity. This was attributed to the selective migration of the compound during curing.

Biological Impact Assessment

Research assessing the neurotoxic effects of this compound revealed that it alters neural signaling pathways at specific concentrations, indicating potential risks associated with exposure in biological systems .

Mecanismo De Acción

The mechanism by which 3-(Perfluoro-n-octyl)propenoxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s perfluorinated chains improve mechanical properties via internal antiplasticization effects and enhance the dispersity and loading of nanofillers via C-F···H-N/π interactions . These interactions contribute to its unique properties, such as high hydrophobicity and stability.

Comparación Con Compuestos Similares

3-(Perfluoro-n-octyl)propenoxide is unique compared to other similar compounds due to its high stability and resistance to degradation. Similar compounds include:

Perfluorooctyl iodide: Used as a precursor in the synthesis of this compound.

Perfluorooctane: Known for its environmental and health hazards.

1,2-Epoxy-1H,1H,2H,3H,3H-heptadecafluoroundecane: Another fluorinated epoxide with similar applications.

These compounds share some properties with this compound but differ in their specific applications and chemical behavior.

Actividad Biológica

3-(Perfluoro-n-octyl)propenoxide, with the CAS number 38565-53-6, is a perfluorinated compound notable for its unique chemical properties, including high stability and resistance to degradation. It is primarily utilized in biochemical applications due to its ability to modify biomolecules and interact with various biological targets. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for toxicity and environmental impact.

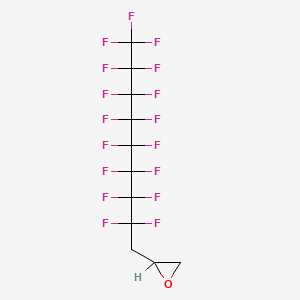

Chemical Structure and Properties

This compound features a perfluorinated long-chain structure that enhances its hydrophobicity and stability. The epoxide functional group is critical in its reactivity, allowing it to participate in biochemical reactions through nucleophilic attack by amino acids such as cysteine, serine, and lysine.

| Property | Value |

|---|---|

| Molecular Formula | C11H5F17O |

| Molecular Weight | 476.13 g/mol |

| CAS Number | 38565-53-6 |

| Solubility | Soluble in organic solvents |

Interaction with Biomolecules

The biological activity of this compound is largely attributed to its epoxide group, which can form covalent bonds with various biomolecules. This interaction can lead to either the inhibition or activation of enzymes depending on the specific targets involved. The compound's perfluorinated chains contribute to its mechanical robustness and anti-corrosion properties in nanocomposites.

Cellular Effects

Research indicates that the effects of this compound on cellular systems are concentration-dependent:

- Low Concentrations : At lower doses, it may modulate cell signaling pathways, influencing gene expression and metabolic processes.

- High Concentrations : Elevated levels can lead to cytotoxic effects, disrupting cellular functions and potentially inducing apoptosis.

Temporal and Dosage Effects

Studies have shown that the stability of this compound allows for varying effects over time. In laboratory settings, prolonged exposure can alter its efficacy due to potential degradation under extreme conditions. Additionally, animal model studies reveal that dosage significantly impacts physiological responses, with low doses exhibiting minimal toxicity while higher doses may trigger adverse effects.

Developmental Toxicity

A significant area of research focuses on the developmental toxicity of perfluorinated compounds, including this compound. A study utilizing zebrafish embryos demonstrated that exposure to various PFAS compounds revealed developmental and neurodevelopmental toxicity linked to structural features .

Key Findings:

- Approximately 30% of tested PFAS were found to be developmentally toxic.

- The study highlighted the need for further investigation into the toxicity profiles of these compounds across different species.

Case Studies

- Zebrafish Developmental Toxicity Assay : This high-throughput screening revealed that exposure to 139 PFAS chemicals resulted in significant developmental malformations at concentrations as low as 0.5 μM .

- Neurotoxicity Assessments : Research indicated that certain PFAS compounds could disrupt neurodevelopmental processes, necessitating a deeper understanding of their mechanisms of action and long-term effects on health .

Environmental Impact and Applications

This compound's stability raises concerns regarding its persistence in the environment. Its applications span various fields including:

- Chemistry : Used as a surface-modifying agent in UV-curable systems.

- Biology : Investigated for potential antimicrobial properties.

- Medicine : Explored for use in medical devices due to its stability.

Table 2: Applications of this compound

| Field | Application |

|---|---|

| Chemistry | Surface modification in coatings |

| Biology | Developmental toxicity studies |

| Medicine | Medical device manufacturing |

| Industry | Polymer production and surfactant development |

Propiedades

IUPAC Name |

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F17O/c12-4(13,1-3-2-29-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXSIEIEXLGIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2C2OH3, C11H5F17O | |

| Record name | Oxirane, 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880415 | |

| Record name | 3-(Perfluorooctyl)-1,2-propenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38565-53-6 | |

| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38565-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038565536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Perfluorooctyl)-1,2-propenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(Perfluoro-n-octyl)propenoxide modify the surface properties of UV-curable coatings?

A: When added to a hydrogenated epoxy monomer and UV-cured, even at very low concentrations (less than 1% w/w), this compound significantly alters the surface properties of the resulting films without impacting their bulk properties or curing conditions []. This effect is attributed to the compound's ability to migrate and concentrate selectively on the air-facing side of the film during the curing process. This selective concentration forms a fluorinated layer, rendering the surface highly hydrophobic.

Q2: What analytical technique was used to confirm the presence of the fluorinated layer on the surface of the cured films?

A: X-ray photoelectron spectroscopy (XPS) measurements were employed to confirm the presence of the fluorinated layer on the air side of the cured films []. XPS is a surface-sensitive analytical technique that can identify and quantify the elemental composition of a material's outermost layers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.